Azidomethyl phenyl sulfide

Catalog No.
S1900560
CAS No.
77422-70-9
M.F
C7H7N3S
M. Wt
165.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidomethyl phenyl sulfide

CAS Number

77422-70-9

Product Name

Azidomethyl phenyl sulfide

IUPAC Name

azidomethylsulfanylbenzene

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

InChI

InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KIQGRMGPIMCXSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCN=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)SCN=[N+]=[N-]
  • Properties:

    • CAS Number: 77422-70-9 SCBT datasheet:
    • Molecular Formula: C7H7N3S Sigma-Aldrich:
    • AMPS is a colorless liquid at room temperature Sigma-Aldrich:
  • Potential Applications

    Due to the presence of the azide group, AMPS could be a potential reactant in various click chemistry reactions NCBI article on click chemistry: for the synthesis of complex molecules. Click chemistry is a powerful tool in research fields like:* Medicinal chemistry Nature research article on click chemistry in medicinal chemistry* Materials science RSC article on click chemistry in materials science* Polymer science ScienceDirect article on click chemistry in polymer science

Azidomethyl phenyl sulfide is an organic compound with the molecular formula C7_7H7_7N3_3S. It is characterized by a phenyl group attached to a sulfide and an azidomethyl functional group. This compound appears as a colorless to light-gold liquid and is soluble in common organic solvents . Its structure includes a sulfur atom bonded to a phenyl ring and an azide group, making it a valuable synthon in organic synthesis, particularly in the formation of nitrogen-containing compounds .

As with most organic compounds, AMPS should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Specific information on its toxicity, flammability, or reactivity is not readily available, but due to the presence of the azide group, AMPS should be treated as a potentially explosive material. Following safe handling practices for azide-containing compounds is recommended [].

  • Nucleophilic Substitution: The azide group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Lithiation Reactions: It can serve as a precursor in heteroatom-directed aromatic lithiation, leading to the synthesis of condensed heterocyclic compounds .
  • Pummerer Rearrangement: This compound can also be involved in Pummerer rearrangements, where sulfoxides react with electrophiles to yield α-substituted sulfides .

While specific biological activity data for azidomethyl phenyl sulfide is limited, compounds containing azide and sulfide functionalities often exhibit interesting biological properties. For instance, azides can serve as bioorthogonal reagents in chemical biology, facilitating the labeling of biomolecules without interfering with biological processes. The potential for azidomethyl phenyl sulfide to act as a synthon for biologically relevant nitrogen-containing compounds suggests its utility in pharmaceutical chemistry.

Several methods exist for synthesizing azidomethyl phenyl sulfide:

  • From Aryllithiums: Azidomethyl phenyl sulfide can be synthesized by reacting (trimethylsilyl)methyl azide with aryllithiums in diethyl ether, followed by hydrolysis .
  • Click Chemistry: This compound can also be produced through click chemistry approaches, which involve the formation of 1,2,3-triazoles from azides and alkynes under mild conditions.

These methods highlight the versatility of azidomethyl phenyl sulfide as a synthetic intermediate.

Azidomethyl phenyl sulfide finds applications primarily in organic synthesis:

  • Synthesis of Nitrogen-Containing Compounds: It serves as a valuable synthon for generating amines and other nitrogen-containing derivatives.
  • Chemical Biology: Due to its azide functionality, it can be employed in bioorthogonal reactions for labeling biomolecules.
  • Material Science: Its unique properties may allow for applications in developing new materials or catalysts.

Azidomethyl phenyl sulfide has several similar compounds that share structural or functional characteristics. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ThioanisoleContains a sulfur atom attached to an aromatic ringLacks the azido group; used in similar syntheses
Phenyl SulfideSimple sulfur attachment to benzeneDoes not contain nitrogen functionalities
AzidothiomethylbenzeneContains both azido and thiol groupsPotentially more reactive due to thiol presence
4-AzidoanilineAn aniline derivative with an azido groupFocuses more on amine reactivity

Azidomethyl phenyl sulfide stands out due to its combination of both azido and sulfide functionalities, enabling diverse synthetic pathways that are not available with simpler analogs. Its unique properties make it particularly valuable in organic synthesis and chemical biology applications.

XLogP3

3.4

Wikipedia

Azidomethyl phenyl sulfide

Dates

Modify: 2023-08-16

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